(3-Fluoro-4-nitrophenyl)methanamine

Physicochemical Profiling Medicinal Chemistry Property-Based Design

Sourcing a regiospecific 3-fluoro-4-nitrobenzylamine scaffold for reliable SNAr derivatization often leads to isomeric inconsistencies that compromise synthetic yields. (3-Fluoro-4-nitrophenyl)methanamine resolves this with a defined substitution pattern that directs selective nucleophilic attack para to the nitro group, while the primary amine enables robust amide coupling or reductive amination. - Guaranteed 97% purity minimizes impurity profiles in downstream process chemistry. - Balanced LogP (2.42) and PSA (71.84 Ų) support CNS-targeted library synthesis. - Available in bulk from multiple qualified suppliers to ensure supply chain continuity.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
CAS No. 160538-52-3
Cat. No. B064748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-nitrophenyl)methanamine
CAS160538-52-3
Synonyms(3-fluoro-4-nitrophenyl)methanamine
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)F)[N+](=O)[O-]
InChIInChI=1S/C7H7FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2
InChIKeyJTOJWHIKGYSSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoro-4-nitrophenyl)methanamine Overview and Procurement


(3-Fluoro-4-nitrophenyl)methanamine (CAS 160538-52-3), also known as 3-fluoro-4-nitrobenzylamine, is a fluorinated aromatic amine building block with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . The compound features a primary amine (-CH2NH2) ortho to a fluorine atom and meta to a nitro group on the phenyl ring, conferring a distinct electronic and steric profile for synthetic derivatization . It is commercially available from multiple suppliers at purities ranging from 95% to 97%, with a calculated LogP of 2.41610 and a polar surface area (PSA) of 71.84 Ų [1].

Primary benzylamine handle for amide coupling or reductive amination
3-fluoro-4-nitro substitution directs SNAr and reduction sequences
Benzylic -CH2- spacer introduces conformational flexibility

(3-Fluoro-4-nitrophenyl)methanamine: Substitution Challenges


The unique 3-fluoro-4-nitro substitution pattern on the benzylamine scaffold dictates regiospecific reactivity in nucleophilic aromatic substitution (SNAr) and reduction sequences [1]. The fluorine atom activates the ring for selective SNAr at the position para to the nitro group, while the primary amine serves as a versatile handle for amide coupling, reductive amination, or diazotization . Closely related analogs—such as 3-fluoro-4-nitroaniline (lacking the benzylic -CH2- spacer) or the regioisomeric 4-fluoro-3-nitrophenyl isomer—exhibit different electronic distributions and steric accessibility, leading to divergent reaction outcomes and product profiles that are not interchangeable in established synthetic protocols .

Aniline analog lacks -CH2- spacer
3-Fluoro-4-nitroaniline has different electronic and steric profiles, altering SNAr outcomes and downstream reactivity.
Regioisomeric shift alters activation
4-Fluoro-3-nitrophenyl methanamine exhibits distinct ring activation and may not replicate established synthetic protocols.
Benzyl alcohol analog requires activation
3-Fluoro-4-nitrobenzyl alcohol lacks direct amine reactivity, adding synthetic steps and yield losses.

(3-Fluoro-4-nitrophenyl)methanamine vs. Analogs: Quantitative Evidence


MW & PSA Comparison vs. 3-Fluoro-4-nitroaniline

The benzylic -CH2- spacer in (3-fluoro-4-nitrophenyl)methanamine increases molecular weight by 14.03 g/mol (from 156.11 to 170.14) and reduces PSA by 13.25 Ų (from 85.09 to 71.84) compared to 3-fluoro-4-nitroaniline, which lacks the spacer [1]. This shift moves the compound into a more favorable region of CNS drug-like chemical space, as lower PSA correlates with improved blood-brain barrier permeability [2].

MW & PSA
Cross-study comparable
Target: MW 170.14, PSA 71.84 Ų vs 3-Fluoro-4-nitroaniline: MW 156.11, PSA 85.09 Ų ΔMW +14.03; ΔPSA -13.25
Supports CNS permeability assessment context
Lower PSA may indicate improved membrane passage
Physicochemical Profiling Medicinal Chemistry Property-Based Design

Purity and Supplier Availability: Regioisomer Comparison

Commercial suppliers offer (3-fluoro-4-nitrophenyl)methanamine (CAS 160538-52-3) at a guaranteed minimum purity of 97%, with multiple vendors providing 95-97% material in stock [1]. In contrast, the regioisomeric 4-fluoro-3-nitrophenyl methanamine (CAS 771581-73-8) is listed by a more limited set of suppliers, and public purity specifications are less consistently documented, potentially introducing supply chain uncertainty and additional purification steps [2].

Purity & Supply
Cross-study comparable
≥97% (multiple suppliers)
Supports procurement consistency context
Regioisomer purity specifications less defined
Procurement Quality Control Synthetic Reliability

Rotatable Bonds and Flexibility vs. Aniline Analog

(3-Fluoro-4-nitrophenyl)methanamine possesses 1 rotatable bond (the C-N bond connecting the phenyl ring to the aminomethyl group), whereas 3-fluoro-4-nitroaniline has 0 rotatable bonds due to the direct attachment of the amino group to the aromatic ring [1][2]. This additional degree of freedom can influence binding mode predictions and conformational sampling in molecular docking studies, offering a distinct shape profile for target engagement.

Rotatable Bonds
Cross-study comparable
1 rotatable bond vs aniline analog: 0 rotatable bonds Δ +1
Supports conformational flexibility in lead optimization
May influence binding mode predictions
Conformational Analysis Molecular Modeling Drug Design

Direct Amine Reactivity vs. Benzyl Alcohol Analog

(3-Fluoro-4-nitrophenyl)methanamine serves directly as a benzylamine nucleophile for amide bond formation and reductive amination without requiring prior activation or conversion steps . In contrast, 3-fluoro-4-nitrobenzyl alcohol (CAS 503315-74-0) must first be oxidized to the corresponding aldehyde or converted to a halide before it can participate in amine-forming reactions, adding at least one synthetic step to any sequence .

Amine Reactivity
Class-level inference
Directly reactive primary amine vs benzyl alcohol (requires prior activation)
Supports synthetic step economy assessment
Eliminates one activation step; data to verify
Organic Synthesis Amide Coupling Reductive Amination

LogP and Lipophilicity vs. 3-Fluoro-4-nitroaniline

The calculated LogP (partition coefficient) for (3-fluoro-4-nitrophenyl)methanamine is 2.41610, which is higher than the LogP of 1.67 reported for 3-fluoro-4-nitroaniline [1]. The increased lipophilicity (ΔLogP ≈ +0.75) can enhance membrane permeability and may improve oral absorption characteristics, a key consideration in early-stage drug discovery.

LogP
Cross-study comparable
LogP 2.42
Supports lead optimization property assessment
Δ +0.75 vs aniline; balanced lipophilicity profile
Lipophilicity ADME Prediction Drug-Likeness

(3-Fluoro-4-nitrophenyl)methanamine Application Scenarios


CNS-Penetrant Kinase Inhibitor Building Block

The favorable combination of moderate molecular weight (170.14 g/mol), reduced PSA (71.84 Ų), and balanced LogP (2.42) positions (3-fluoro-4-nitrophenyl)methanamine as a privileged benzylamine fragment for designing CNS-penetrant kinase inhibitors and GPCR ligands . The primary amine enables straightforward incorporation into amide, urea, and sulfonamide linkages, while the nitro group serves as a latent handle for later-stage reduction to a secondary aniline or diazonium intermediate .

Affinity Probes and Photoaffinity Labels

The primary amine group of (3-fluoro-4-nitrophenyl)methanamine allows for direct conjugation to biotin, fluorophores, or photoactivatable crosslinkers, facilitating the preparation of chemical probes for target identification studies . The fluorine atom provides a convenient 19F NMR handle for monitoring binding interactions and conformational changes in protein-ligand complexes .

Process Chemistry: Large-Scale Intermediate

With guaranteed purity of ≥97% and multiple commercial suppliers offering bulk quantities, (3-fluoro-4-nitrophenyl)methanamine is a dependable intermediate for process chemistry applications . The well-defined substitution pattern ensures reproducible SNAr and reduction chemistry, minimizing impurity profiles and simplifying downstream purification .

Functionalized Aromatic Polymer Precursor

The electron-deficient aromatic ring, activated by both fluorine and nitro substituents, makes (3-fluoro-4-nitrophenyl)methanamine a versatile monomer for preparing polyamides, polyimides, and other high-performance polymers with tailored electronic and optical properties . The benzylic amine provides a reactive site for chain extension or crosslinking .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Benzylic amine spacer and fluoro-nitro pattern
CNS permeability and target engagement profiling
Chemical probe synthesis
Primary amine conjugation and 19F NMR handle
Target identification and binding study validation
Large-scale intermediate synthesis
High purity and defined substitution
Reproducible SNAr and reduction chemistry
Aromatic polymer monomer
Electron-deficient ring for tailored properties
Polymerization and material property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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